molecular formula C10H8ClN3 B577602 5-Chloro-[2,3'-bipyridin]-5'-amine CAS No. 1255634-16-2

5-Chloro-[2,3'-bipyridin]-5'-amine

Cat. No.: B577602
CAS No.: 1255634-16-2
M. Wt: 205.645
InChI Key: LTOFHXHMKOBSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-[2,3’-bipyridin]-5’-amine is an organic compound that belongs to the class of bipyridines, which are heterocyclic compounds containing two pyridine rings

Preparation Methods

The synthesis of 5-Chloro-[2,3’-bipyridin]-5’-amine typically involves several steps. One common method starts with the chlorination of 2-aminopyridine to produce 2-amino-3,5-dichloropyridine. This intermediate is then subjected to a diazotization reaction followed by a Sandmeyer reaction to yield a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment steps are required to obtain the final product . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-Chloro-[2,3’-bipyridin]-5’-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloro-[2,3’-bipyridin]-5’-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-[2,3’-bipyridin]-5’-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative of the compound and its intended application .

Comparison with Similar Compounds

5-Chloro-[2,3’-bipyridin]-5’-amine can be compared with other bipyridine derivatives, such as:

Each of these compounds has unique properties and applications, making 5-Chloro-[2,3’-bipyridin]-5’-amine a valuable compound for specific research and industrial purposes.

Biological Activity

5-Chloro-[2,3'-bipyridin]-5'-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interactions with various biological targets, synthesis methods, and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C₅H₄ClN₃
  • Molecular Weight : Approximately 155.56 g/mol
  • Structure : The compound features a bipyridine core with a chlorine substituent at the 5-position.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains:

  • Bacterial Activity : In vitro studies indicated that the compound shows significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL .
  • Fungal Activity : The compound also displays antifungal properties against Candida albicans and Aspergillus niger, with MIC values reported at approximately 32 µg/mL .

Antiparasitic Activity

The compound has shown potential in antiparasitic applications, particularly against Plasmodium falciparum, the causative agent of malaria. Studies reported an IC₅₀ value of around 0.12 µg/mL, indicating strong activity compared to standard antimalarial drugs like chloroquine (IC₅₀ = 0.33 µg/mL) .

Anticancer Activity

This compound has been investigated for its anticancer properties. Various derivatives of bipyridine compounds have been synthesized and evaluated for cytotoxicity against several cancer cell lines:

  • Cell Lines Tested : The compound was tested on gastric cancer (AGS), colon cancer (SW-620), and breast cancer (MCF-7) cell lines.
  • Results : The results indicated a mean GI₅₀ value of 1.57 µM against AGS cells, suggesting promising anticancer activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound is believed to inhibit enzymes critical for microbial survival and proliferation.
  • Receptor Modulation : It may modulate G protein-coupled receptors involved in various metabolic pathways, influencing lipid metabolism and cellular functions .

Synthesis Methods

Several synthetic routes have been explored for the production of this compound:

  • Traditional Synthesis : Utilizes standard organic reactions involving chlorination and amination processes.
  • Green Chemistry Approaches : Recent studies have focused on solvent-free synthesis methods that enhance yield while minimizing environmental impact .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various bipyridine derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

Evaluation of Anticancer Properties

In another research effort, derivatives of bipyridine were assessed for their anticancer properties across multiple cell lines. The study concluded that structural modifications could enhance cytotoxicity while minimizing toxicity to normal cells .

Properties

IUPAC Name

5-(5-chloropyridin-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-1-2-10(14-5-8)7-3-9(12)6-13-4-7/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOFHXHMKOBSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745096
Record name 5-Chloro[2,3'-bipyridin]-5'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255634-16-2
Record name 5-Chloro[2,3'-bipyridin]-5'-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.